molecular formula C4H7NOS B2476238 1,3-Oxazinane-2-thione CAS No. 17374-18-4

1,3-Oxazinane-2-thione

Cat. No.: B2476238
CAS No.: 17374-18-4
M. Wt: 117.17
InChI Key: OCWDJXKSTXCEOU-UHFFFAOYSA-N
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Description

1,3-Oxazinane-2-thione is a chemical compound with the molecular formula C4H7NOS . It has an average mass of 117.170 Da and a monoisotopic mass of 117.024834 Da . It is also known by other names such as Tetrahydro-1,3-oxazine-2-thione .


Synthesis Analysis

The synthesis of this compound involves a reaction of 3-amino-1-propanol with anhydrous Et3N in absolute methanol under a nitrogen atmosphere . This is followed by the dropwise addition of CS2 . The compound is also used in the synthesis of N-acyl-1,3-oxazinane-2-thiones .


Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, it is used in the direct, catalytic, and enantioselective reactions of N-acyl-1,3-oxazinane-2-thiones with aromatic acetals . It is also used in the synthesis of N-acyl-1,3-oxazinane-2-thiones .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 126-130 degrees Celsius . The compound has a molecular weight of 117.17 .

Scientific Research Applications

Catalytic Synthesis

1,3-Oxazinane-2-thione has been used in the direct and asymmetric syn-aldol reaction with dialkyl acetals. This process is significant for creating enantiomerically pure compounds with high synthetic value. The oxazinanethione heterocycle serves as a scaffold in asymmetric carbon-carbon bond-forming reactions, which can be smoothly removed to access various enantiomerically pure compounds (Mellado‐Hidalgo et al., 2023).

Synthesis of Energetic Materials

1,3-Oxazinane is an ideal framework for advanced energetic materials due to its compact skeleton and multiple modifiable sites. Studies have synthesized two heterocyclic 1,3-oxazinane molecules under different Mannich condensation processes, leading to energetic compounds like TNTON and ADTON. These molecules exhibit unique physical properties, such as impressive glass transition temperatures and high density, making them suitable for rate-accelerating materials (Xue et al., 2019).

Pharmaceutical Synthesis from Carbohydrate Derivatives

Chiral 1,3-oxazinan-2-ones are synthesized from carbohydrate derivatives for pharmaceutical applications. A new method has been reported to synthesize chiral 6-hydroxymethyl 1,3-oxazinan-2-ones and their analogues from carbohydrate derivatives, beneficial in synthesizing pharmaceutical compounds and amino alcohols (Ella-Menye et al., 2005).

Diastereoselective Synthesis of β-Amino Acids

1,3-Oxazinan-6-ones have been used in enolate reactions to produce diastereoselectively protected N-H and N-methyl α-hydroxy- and α-methyl-β-amino acids. This highlights the versatility of oxazinanone in transforming to produce a variety of β-amino acid derivatives (Sleebs & Hughes, 2007).

Synthesis of Chiral Cyclic Weinreb Amide Auxiliaries

1,2-Oxazinanes have been synthesized via a copper-catalyzed aerobic acyl nitroso Diels–Alder reaction. These oxazinanes were used as chiral cyclic Weinreb amide auxiliaries to yield chiral α-substituted ketones with high diastereomeric ratios. The auxiliary can be removed to form unsymmetrical α-chiral ketones, demonstrating its utility in complex chemical syntheses (Hilt et al., 2021).

Safety and Hazards

The safety information for 1,3-Oxazinane-2-thione includes several hazard statements such as H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

Future Directions

1,3-Oxazine, a related compound to 1,3-Oxazinane-2-thione, is one of the privileged heterocyclic motifs exhibiting significant pharmacological and materials applications . It is also used as intermediates in the synthesis of a broad range of heterocyclic compounds and polymers . The recent synthetic methodologies for the synthesis of 1,3-oxazines, fused and spiro-1,3-oxazines can be classified into several groups: multicomponent reactions, cyclization reactions, and temperature-dependent Rh (II)-carbenoid-mediated 2 H -azirine ring expansion . These methodologies could potentially be applied to this compound in the future.

Properties

IUPAC Name

1,3-oxazinane-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NOS/c7-4-5-2-1-3-6-4/h1-3H2,(H,5,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCWDJXKSTXCEOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=S)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17374-18-4
Record name 1,3-oxazinane-2-thione
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